![molecular formula C15H15N3O4S B2354194 methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 325994-79-4](/img/structure/B2354194.png)
methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPA, and it is a member of the sulfonamide family of compounds. MPA has been found to have a variety of potential uses in scientific research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of MPA is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes. Specifically, MPA has been found to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, MPA can disrupt the synthesis of folate, which is essential for the growth and replication of certain microorganisms.
Biochemical and Physiological Effects:
MPA has a number of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells. Additionally, MPA has been found to have anti-inflammatory activity, which could make it useful for the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPA in lab experiments is that it is a well-characterized compound. This means that researchers can easily obtain pure samples of the compound and use it in their experiments. Additionally, MPA has been found to have a wide range of potential applications in scientific research, which makes it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using MPA in lab experiments. One of the main limitations is that the compound can be difficult and expensive to synthesize. Additionally, the mechanism of action of MPA is not well understood, which can make it difficult to interpret the results of experiments that use this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on MPA. One area of research could focus on further elucidating the mechanism of action of the compound. This could involve studying the interactions between MPA and its target enzymes in greater detail.
Another potential area of research could focus on developing new synthetic methods for producing MPA. This could involve developing more efficient and cost-effective methods for synthesizing the compound.
Finally, research could also focus on exploring the potential therapeutic applications of MPA. This could involve studying the compound's effects on a variety of different diseases and conditions, as well as developing new formulations and delivery methods for the compound.
Synthesemethoden
The synthesis of MPA involves a series of chemical reactions that start with the compound 4-aminobenzoic acid. This compound is first reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the compound 2-mercaptobenzothiazole to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with the compound 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form MPA.
Wissenschaftliche Forschungsanwendungen
MPA has a number of potential applications in scientific research. One of the most promising applications is as a tool for studying the mechanisms of action of certain enzymes. MPA has been found to inhibit the activity of certain enzymes, which can be used to study the role of these enzymes in various biological processes.
Another potential application of MPA is as a therapeutic agent for the treatment of certain diseases. MPA has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-5-3-10(4-6-11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAGZYWOVGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
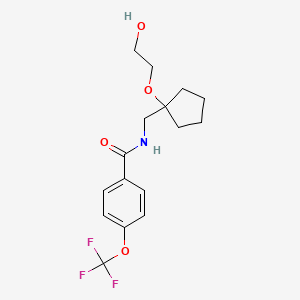

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
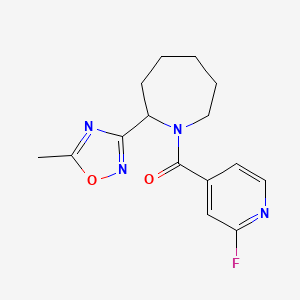
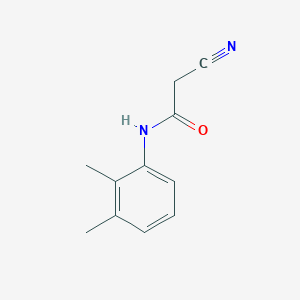

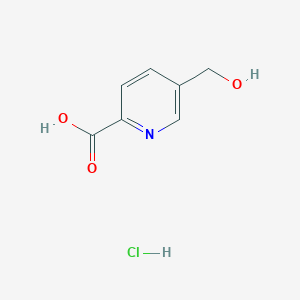
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
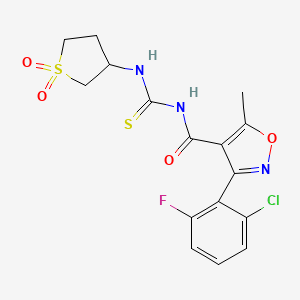
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
